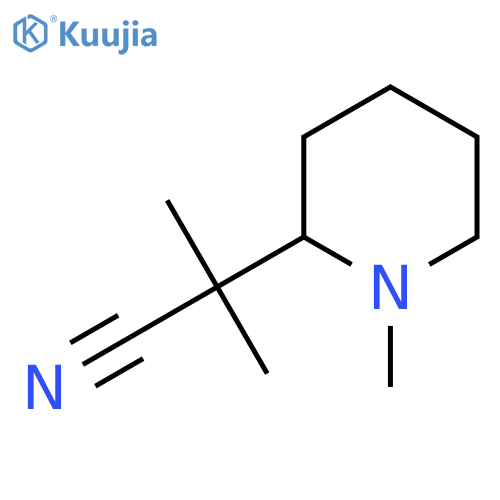Cas no 2112641-54-8 (2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile)

2112641-54-8 structure
商品名:2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile
- 2112641-54-8
- EN300-1785513
-
- インチ: 1S/C10H18N2/c1-10(2,8-11)9-6-4-5-7-12(9)3/h9H,4-7H2,1-3H3
- InChIKey: VVXLJBKJDCSZOF-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCCCC1C(C#N)(C)C
計算された属性
- せいみつぶんしりょう: 166.146998583g/mol
- どういたいしつりょう: 166.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 27Ų
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785513-0.1g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 0.1g |
$691.0 | 2023-09-19 | ||
| Enamine | EN300-1785513-5.0g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1785513-5g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 5g |
$2277.0 | 2023-09-19 | ||
| Enamine | EN300-1785513-0.25g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 0.25g |
$723.0 | 2023-09-19 | ||
| Enamine | EN300-1785513-0.5g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 0.5g |
$754.0 | 2023-09-19 | ||
| Enamine | EN300-1785513-10.0g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1785513-10g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 10g |
$3376.0 | 2023-09-19 | ||
| Enamine | EN300-1785513-0.05g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 0.05g |
$660.0 | 2023-09-19 | ||
| Enamine | EN300-1785513-1.0g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1785513-2.5g |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile |
2112641-54-8 | 2.5g |
$1539.0 | 2023-09-19 |
2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
2112641-54-8 (2-methyl-2-(1-methylpiperidin-2-yl)propanenitrile) 関連製品
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
